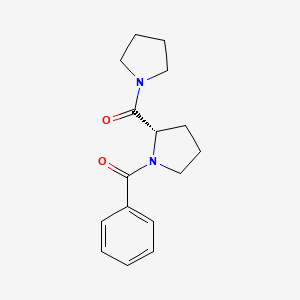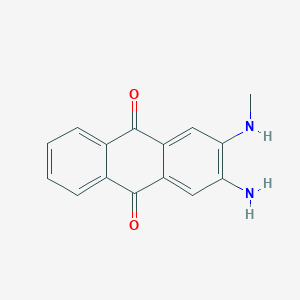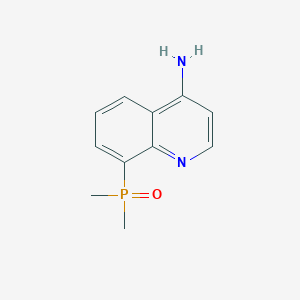
Methyl(r)-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, making them important in the development of new therapeutic agents .
準備方法
The synthesis of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride involves several steps. The quinoline ring can be synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce different substituents on the quinoline ring, including the amino and methyl groups required for this compound. Industrial production methods often involve the use of homogeneous and heterogeneous acid-catalyzed methods, as well as transition metal-catalyzed reactions .
化学反応の分析
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.
類似化合物との比較
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized form of quinoline with different biological activities.
Tetrahydroquinoline: A reduced form of quinoline with distinct chemical properties.
The uniqueness of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride lies in its specific substituents, which confer unique biological and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-quinolin-7-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)8-11(14)10-5-4-9-3-2-6-15-12(9)7-10/h2-7,11H,8,14H2,1H3/t11-/m1/s1 |
InChIキー |
KYUYRENJXVZUFG-LLVKDONJSA-N |
異性体SMILES |
COC(=O)C[C@H](C1=CC2=C(C=CC=N2)C=C1)N |
正規SMILES |
COC(=O)CC(C1=CC2=C(C=CC=N2)C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)



![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)

